molecular formula C5H5Br3N2 B1295798 2,4,5-Tribromo-1-ethyl-1H-imidazole CAS No. 31250-75-6

2,4,5-Tribromo-1-ethyl-1H-imidazole

Cat. No.: B1295798
CAS No.: 31250-75-6
M. Wt: 332.82 g/mol
InChI Key: SEAQPRRSDSGAMN-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-1-ethyl-1H-imidazole: is a halogenated imidazole derivative characterized by the presence of three bromine atoms and an ethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromo-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired substitution pattern on the imidazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tribromo-1-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry: 2,4,5-Tribromo-1-ethyl-1H-imidazole is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the preparation of various functionalized imidazoles and other heterocyclic compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design and synthesis of novel drugs with antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2,4,5-Tribromo-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    2,4,5-Tribromo-1-methyl-1H-imidazole: Similar structure with a methyl group instead of an ethyl group.

    2,4,5-Trichloro-1-ethyl-1H-imidazole: Similar structure with chlorine atoms instead of bromine atoms.

    2,4,5-Tribromoimidazole: Lacks the ethyl group, only has bromine substitutions.

Uniqueness: 2,4,5-Tribromo-1-ethyl-1H-imidazole is unique due to the presence of both the ethyl group and the three bromine atoms. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The ethyl group can influence the compound’s solubility and reactivity, while the bromine atoms provide sites for further functionalization.

Properties

IUPAC Name

2,4,5-tribromo-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQPRRSDSGAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953315
Record name 2,4,5-Tribromo-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31250-75-6
Record name Imidazole, 2,4,5-tribromo-1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Tribromo-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (2.40 g, 60% mineral oil suspension, 60 mmol) in anhydrous DMF (50 ml) is added a solution of 2,4,5-tribromoimidazole (15.09 g, 50 mmol) in DMF (30 ml) at rt. The resulting mixture is stirred at 50° C. for 1 hr, and then cooled to 0° C., followed by the dropwise addition of iodoethane (8.19 g, 52.5 mmol, 1.05 eq.). The mixture is stirred at rt for 1 hr, and then heated to 50° C. for an additional 8 hr. The reaction mixture is cooled to rt, and poured into ice-water (200 ml). The mixture is extracted with EtOAc (100 ml×3). The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, filtered, and solvent evaporated at reduced pressure. The crude product is purified by flash chromatography on silica gel to give the title product. LCMS 330 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.09 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
8.19 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

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